Physicochemical Properties of Methyl 2-(piperidin-4-yl)acetate hydrochloride: A Technical Guide
Physicochemical Properties of Methyl 2-(piperidin-4-yl)acetate hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(piperidin-4-yl)acetate hydrochloride is a piperidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of Methyl 2-(piperidin-4-yl)acetate hydrochloride, alongside detailed experimental protocols for their determination. This document is intended to be a valuable resource for researchers in drug development, enabling informed decision-making in lead optimization and formulation studies.
Chemical Identity
| Identifier | Value |
| IUPAC Name | methyl 2-(piperidin-4-yl)acetate;hydrochloride |
| Synonyms | Methyl (4-piperidyl)acetate hydrochloride, 4-(2-Methoxy-2-oxoethyl)piperidine hydrochloride, (Piperidin-4-yl)acetic acid methyl ester hydrochloride[1] |
| CAS Number | 81270-37-3[1] |
| Molecular Formula | C₈H₁₆ClNO₂[2] |
| Molecular Weight | 193.67 g/mol [2] |
| Chemical Structure |
|
Physicochemical Data
The following table summarizes the available quantitative physicochemical data for Methyl 2-(piperidin-4-yl)acetate hydrochloride. It is important to note that while some properties have been computationally predicted, experimental determination is recommended for confirmation.
| Property | Value | Source |
| Appearance | White to off-white solid | Supplier Data |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | No specific data available | - |
| pKa | Not experimentally determined | - |
| logP (XlogP3-AA) | 0.8 | PubChem (Computed)[2] |
Experimental Protocols
To facilitate the experimental determination of the key physicochemical properties of Methyl 2-(piperidin-4-yl)acetate hydrochloride, the following detailed protocols are provided.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the compound transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Büchi M-560 or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10-20 °C/min for a preliminary rapid scan to estimate the melting range.
-
Allow the apparatus to cool.
-
For an accurate determination, repeat the measurement with a fresh sample, setting the heating rate to 1-2 °C/min starting from a temperature approximately 20 °C below the estimated melting point.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point). The melting point is reported as this range.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in an aqueous medium.
Apparatus:
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C)
-
Analytical balance
-
pH meter
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Prepare a buffer solution of the desired pH (e.g., phosphate-buffered saline pH 7.4).
-
Add an excess amount of Methyl 2-(piperidin-4-yl)acetate hydrochloride to a glass vial containing a known volume of the buffer. The excess solid should be clearly visible.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment.
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
The solubility is expressed in mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the piperidine nitrogen.
Apparatus:
-
Potentiometric titrator or a pH meter with a high-precision electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
Procedure:
-
Accurately weigh a sample of Methyl 2-(piperidin-4-yl)acetate hydrochloride and dissolve it in a known volume of deionized water.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Begin stirring the solution gently.
-
Titrate the solution with a standardized solution of sodium hydroxide, adding small, precise volumes.
-
Record the pH of the solution after each addition of titrant.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized).[3][4][5] This can be determined from the first derivative of the titration curve.
LogP Determination (Shake-Flask Method)
Objective: To determine the n-octanol/water partition coefficient (logP) of the compound.
Apparatus:
-
Separatory funnels or glass vials with screw caps
-
Orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
Procedure:
-
Prepare a stock solution of the compound in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water (or buffer).
-
Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully collect samples from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.[6]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity like Methyl 2-(piperidin-4-yl)acetate hydrochloride.
Caption: Workflow for the synthesis and physicochemical characterization of a chemical compound.
Conclusion
This technical guide provides essential physicochemical data and detailed experimental protocols for Methyl 2-(piperidin-4-yl)acetate hydrochloride. While some properties are currently based on computational predictions, the provided methodologies offer a clear path for their empirical determination. Accurate characterization of these properties is a critical step in the drug discovery and development pipeline, influencing aspects from synthetic strategy to formulation and ADME profiling. The information and workflows presented herein are designed to support researchers in making data-driven decisions for the advancement of their research programs.
References
- 1. 81270-37-3 Cas No. | Methyl (piperidin-4-yl)acetate hydrochloride | Apollo [store.apolloscientific.co.uk]
- 2. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 18423605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
